3-Iodocholic acid
Description
3-Iodocholic acid is a bile acid derivative characterized by the substitution of a hydroxyl group at the C3 position of the cholane skeleton with an iodine atom. Bile acids, such as cholic acid and deoxycholic acid, are critical for lipid digestion and absorption, and their structural modifications often alter their physicochemical and biological properties .
Properties
CAS No. |
85121-73-9 |
|---|---|
Molecular Formula |
C24H39IO4 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H39IO4/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
VGOVATCGEOKORT-OELDTZBJSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)I)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C |
Synonyms |
3-iodocholic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodocholic acid typically involves the iodination of a suitable precursor, such as cholic acid. The process includes:
Hydroxylation: Hydroxyl groups at positions 7 and 12 can be introduced through selective hydroxylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction rates and selectivity.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or reduce ketone groups to hydroxyl groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Azides, thiols.
Chemistry:
Synthesis of Derivatives: Used as a precursor for synthesizing various bile acid derivatives with potential pharmaceutical applications.
Catalysis: Acts as a catalyst or ligand in certain organic reactions.
Biology:
Metabolism Studies: Used to study bile acid metabolism and its role in liver function and cholesterol homeostasis.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in bile acid synthesis.
Medicine:
Drug Development: Explored as a potential therapeutic agent for treating liver diseases and metabolic disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting bile acid-related abnormalities.
Industry:
Biotechnology: Utilized in biotechnological processes involving bile acid transformations.
Chemical Manufacturing: Employed in the production of specialized chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Iodocholic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Bile acid receptors, enzymes involved in bile acid synthesis and metabolism.
Pathways: Modulates pathways related to cholesterol metabolism, liver function, and bile acid homeostasis.
Comparison with Similar Compounds
3-Dehydrodeoxycholic Acid (3-Oxodeoxycholic Acid)
Isodeoxycholic Acid (3β-Deoxycholic Acid)
3-Oxocholic Acid
Cholic Acid
- Structure : Native bile acid with hydroxyl groups at C3, C7, and C12.
- Comparison : Replacement of the C3 hydroxyl with iodine in 3-iodocholic acid reduces hydrogen-bonding capacity but introduces halogen-mediated interactions (e.g., van der Waals forces) .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for producing 3-iodocholic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves iodination of cholic acid derivatives. Key steps include:
- Electrophilic substitution : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH (e.g., acidic conditions to activate hydroxyl groups) .
- Purification : Column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol/water mixtures to isolate the iodinated product.
- Yield optimization : Temperature (20–40°C) and stoichiometric ratios (1:1.2 cholic acid derivative to iodinating agent) are critical for minimizing side reactions .
Q. How can researchers validate the structural integrity of 3-iodocholic acid post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm iodination at the C3 position (e.g., deshielded protons near the iodine atom) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 554.12 for CHIO) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological studies) .
Q. What safety protocols are essential for handling 3-iodocholic acid in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile iodine byproducts .
- Waste disposal : Collect iodinated waste separately for incineration or specialized chemical treatment to prevent environmental contamination .
Advanced Research Questions
Q. How does 3-iodocholic acid interact with bile acid receptors (e.g., FXR, TGR5), and what experimental models best elucidate these mechanisms?
- Methodological Answer :
- In vitro assays :
- Receptor binding : Radioligand displacement assays using H-labeled bile acids in HEK293 cells transfected with FXR/TGR5 .
- Signaling pathways : Luciferase reporter assays to measure receptor activation (e.g., FXR-responsive element-driven luciferase) .
- In vivo models : Knockout mice (FXR) to confirm receptor-specific effects on lipid metabolism .
- Data interpretation : Compare EC values with native bile acids to assess potency differences .
Q. How should researchers address contradictory findings in 3-iodocholic acid’s cytotoxicity across cell lines?
- Methodological Answer :
- Experimental design :
- Dose-response curves : Test a wide concentration range (1 nM–100 µM) in multiple cell types (e.g., hepatocytes, cancer cells) .
- Control standardization : Include unconjugated cholic acid and deoxycholic acid as comparators .
- Mechanistic follow-up :
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to distinguish necrotic vs. apoptotic death .
- ROS measurement : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress contributions .
Q. What novel analytical techniques can resolve 3-iodocholic acid’s stereochemical stability under physiological conditions?
- Methodological Answer :
- Chiral chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases optimized for bile acid separation .
- Circular dichroism (CD) : Monitor optical activity changes in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) over 24 hours .
- Computational modeling : DFT calculations to predict iodine’s steric effects on cholic acid’s conformational flexibility .
Data Presentation and Contradiction Management
Q. How should conflicting data on 3-iodocholic acid’s metabolic effects be analyzed and reported?
- Methodological Answer :
- Meta-analysis framework : Systematically aggregate data from peer-reviewed studies, highlighting variables like dosage, exposure duration, and model systems .
- Sensitivity analysis : Use statistical tools (e.g., R or Python’s SciPy) to identify outlier datasets or confounding factors (e.g., interspecies differences) .
- Transparent reporting : Clearly state limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
